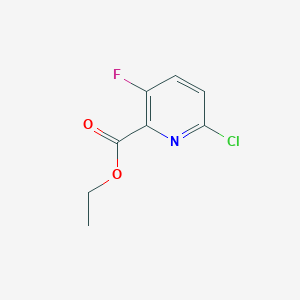

Ethyl 6-chloro-3-fluoropicolinate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

A new compound, ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate, was accurately designed and successfully synthesized . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines . The structure of the target compound was characterized by 1H NMR, 13C NMR, FTIR, and MS .Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo [1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized structure of the title compound was calculated by density functional theory (DFT) using B3LYP function and 6-311+G (2d,p) basis set . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis

The negative potential region is usually related to the lone pair of electronegative atoms, so the negatively charged region is mainly distributed in the O atom of ester group, sulfonyl group, and ketone . For the target compound, the negative potential region exists in the O1 atom on the carbonyl group, indicating that this region is more likely to provide electrons, and there may be a nucleophilic attack site .Physical And Chemical Properties Analysis

Ethyl 6-chloro-3-fluoropicolinate has a molecular weight of 203.6 . It is a solid at room temperature . The compound should be stored in an inert atmosphere at 2-8°C .科学的研究の応用

Synthesis and Antibacterial Activity

A considerable amount of research has been dedicated to synthesizing derivatives of Ethyl 6-chloro-3-fluoropicolinate and evaluating their antibacterial efficacy. One study details the synthesis of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, revealing significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The study highlights structure-activity relationships, demonstrating the potential of these compounds in antibacterial drug development (Koga et al., 1980).

Characterization and Analysis

Another aspect of research involves the detailed characterization and analysis of halogenated derivatives. A study conducted by Podányi et al. synthesized and analyzed the NMR spectra of various mono-, di-, and tri-fluoro and/or -chloro derivatives of Ethyl 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylate. This research provides valuable insights into the electronic effects of halogen substituents on the core quinolone structure and lays the groundwork for further modifications to enhance biological activity (Podányi et al., 1996).

Cancer Research Applications

In the realm of cancer research, this compound derivatives have been explored for their potential as antitumor agents. A study describes the synthesis of a new quinazolinone-based derivative and its evaluation as a potent dual inhibitor for VEGFR-2 and EGFR tyrosine kinases. The compound demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting its utility as an effective anti-cancer agent (Riadi et al., 2021).

Safety and Hazards

Ethyl 6-chloro-3-fluoropicolinate is classified as a hazardous substance . It is toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage . It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing protective gloves/clothing/eye protection/face protection, and handling the compound only in a well-ventilated area or outdoors .

作用機序

Target of Action

Ethyl 6-chloro-3-fluoropicolinate is a complex organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s worth noting that many organic compounds like this one are often used in suzuki–miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds . The compound’s interaction with its targets and the resulting changes would depend on the specific reaction conditions and the nature of the other reactants involved.

Biochemical Pathways

In the context of suzuki–miyaura coupling reactions, the compound could potentially influence pathways involving carbon-carbon bond formation . The downstream effects would depend on the specific role of the newly formed organic compound in biological systems.

Result of Action

As a component in Suzuki–Miyaura coupling reactions, its primary role may be in the synthesis of more complex organic compounds . The specific effects would depend on the nature and function of these compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C , suggesting that temperature and atmospheric conditions could affect its stability. The compound’s action and efficacy would also depend on the specific reaction conditions in the case of Suzuki–Miyaura coupling reactions .

特性

IUPAC Name |

ethyl 6-chloro-3-fluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2/c1-2-13-8(12)7-5(10)3-4-6(9)11-7/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXOOZAOCBRWZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=N1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]-1-ethanone oxime](/img/structure/B2904937.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-3,4-dihydro-2H-chromene-2-carboxamide](/img/structure/B2904939.png)

![5-((4-Ethoxyphenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2904941.png)

![N-(1-cyanocyclohexyl)-2-{1-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2904944.png)

![Methyl 2-(7-hydroxy-2,5-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)acetate](/img/structure/B2904955.png)

![N-(2,5-dimethoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2904958.png)